molecular formula C8H16ClNO2 B087506 3-(Piperidin-1-yl)propanoic acid hydrochloride CAS No. 14788-15-9

3-(Piperidin-1-yl)propanoic acid hydrochloride

Cat. No.: B087506
CAS No.: 14788-15-9
M. Wt: 193.67 g/mol
InChI Key: ZBTNZXCCWPOONU-UHFFFAOYSA-N
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Description

3-(Piperidin-1-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl and a molecular weight of 193.67 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in various scientific research applications.

Scientific Research Applications

3-(Piperidin-1-yl)propanoic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Safety and Hazards

The safety information for “3-(Piperidin-1-yl)propanoic acid hydrochloride” indicates a GHS07 pictogram and a signal word of "Warning" . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The future directions for “3-(Piperidin-1-yl)propanoic acid hydrochloride” and similar compounds likely involve further exploration of their potential uses in the pharmaceutical industry, given the importance of piperidine derivatives in drug design .

Mechanism of Action

Target of Action

The primary targets of 3-(Piperidin-1-yl)propanoic acid hydrochloride are currently unknown. This compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Compounds containing a piperidine ring, such as biperiden, are known to act as competitive antagonists of acetylcholine at cholinergic receptors

Biochemical Pathways

Given the potential cholinergic activity suggested by the presence of a piperidine ring, it’s possible that this compound could influence pathways involving acetylcholine or other neurotransmitters . .

Pharmacokinetics

The compound’s molecular weight (193.67 g/mol) suggests it could be absorbed orally, but this would need to be confirmed experimentally. The compound’s stability at room temperature suggests it could have a reasonable shelf-life, but its bioavailability and metabolism are unknown.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For this compound, it is known to be stable at room temperature , suggesting it could be stored and used in a variety of environments These factors would need to be investigated in more detail.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-yl)propanoic acid hydrochloride typically involves the reaction of piperidine with acrylonitrile, followed by hydrolysis and subsequent acidification with hydrochloric acid . The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Commonly used solvents include water, ethanol, or other organic solvents.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This may involve continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, ketones, carboxylic acids, and amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperidin-1-yl)propanoic acid hydrochloride is unique due to its specific combination of a piperidine ring and a propanoic acid moiety, along with the hydrochloride salt form. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-piperidin-1-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-8(11)4-7-9-5-2-1-3-6-9;/h1-7H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTNZXCCWPOONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70520866
Record name 3-(Piperidin-1-yl)propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70520866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14788-15-9
Record name 1-Piperidinepropanoic acid, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14788-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Piperidin-1-yl)propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70520866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(piperidin-1-yl)propanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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